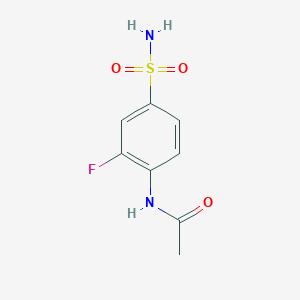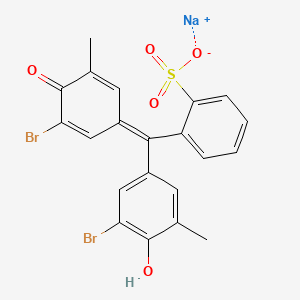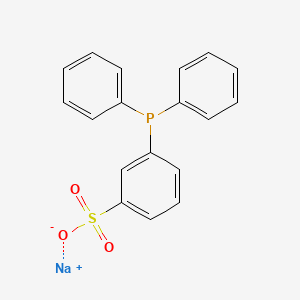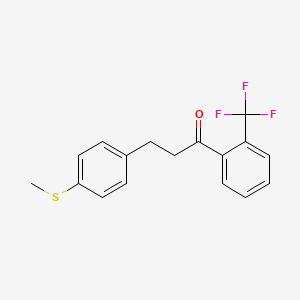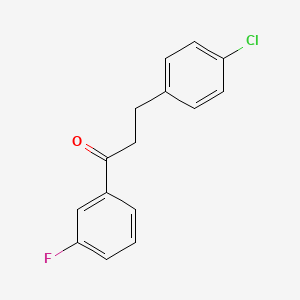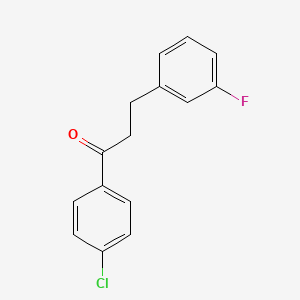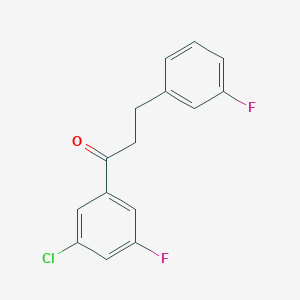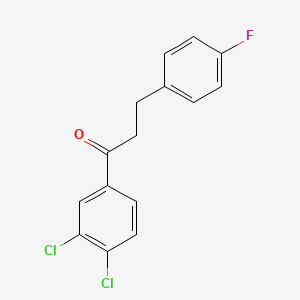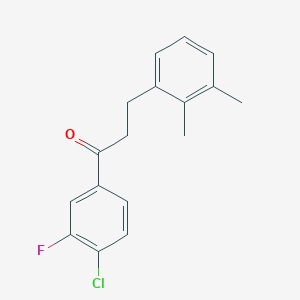
3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone is a chemical compound that contains a trifluoromethyl group attached to a phenyl ring which is further substituted with a bromine atom. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of compounds with trifluoromethylated motifs, which are prevalent in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in various studies. For instance, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene through a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under optimized conditions . This method demonstrates the feasibility of constructing trifluoromethylated ketones, which could be analogous to the synthesis of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone.
Molecular Structure Analysis
While the specific molecular structure of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone is not directly discussed in the provided papers, related compounds have been structurally characterized. For example, the molecular structure of a phosphaallene derivative was confirmed by X-ray crystallography . Such analytical techniques are crucial for confirming the structure of newly synthesized compounds, including those with bromo and trifluoromethyl groups.
Chemical Reactions Analysis
The reactivity of bromo and trifluoromethyl groups in various compounds has been extensively studied. The photodissociation dynamics of related bromo-trifluoromethyl alcohols have been investigated, revealing insights into the C-Br bond dissociation processes . Additionally, the reaction of α-bromo enones with diamines has been shown to lead to the formation of trifluoromethylated piperazin-2-ones, indicating the potential for complex transformations involving bromo-trifluoromethylated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone can be inferred from related compounds. For instance, the photodissociation studies of bromo-trifluoromethyl alcohols provide data on the translational energy distributions and recoil anisotropy parameters, which are indicative of the compound's behavior under photochemical conditions . The synthesis of related compounds, such as 1,3-dibromo-1,1-difluoro-2-propanone, also sheds light on the chemoselectivity and potential transformations of bromo-trifluoromethyl ketones .
Wissenschaftliche Forschungsanwendungen
Downstream Processing in Bioproduction
Compounds with specific functional groups, similar to "3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone," are often of interest in the purification and separation processes of biologically produced chemicals. For instance, the downstream processing of 1,3-propanediol and 2,3-butanediol, which are crucial in the microbial production of chemicals, highlights the importance of compounds in separation technologies such as liquid-liquid extraction and membrane filtration (Zhi-Long Xiu & A. Zeng, 2008).
Synthesis of Brominated Compounds
Research on the synthesis of brominated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, underlines the significance of brominated intermediates in pharmaceutical manufacturing. The development of practical methods for preparing such compounds reflects the broader utility of brominated and fluorinated compounds in drug synthesis (Yanan Qiu et al., 2009).
Membrane-Based Separations
The design of poly[(1-trimethylsilyl)-1-propyne]-based membranes for liquid-liquid separation, especially in the recovery of organic products from fermentation broths, showcases the application of advanced materials in enhancing the efficiency of separation processes. This research area might overlap with the use of specific chemical functionalities found in "3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone" for targeted separations (A. Volkov et al., 2009).
Environmental and Safety Considerations
The study of novel brominated flame retardants in indoor air, dust, and consumer goods highlights the environmental and safety aspects of using brominated compounds. Understanding their occurrence, fate, and potential risks is crucial for the responsible application of similar brominated chemicals in various fields (E. A. Zuiderveen et al., 2020).
Wirkmechanismus
Target of Action
It’s known that bromophenols, which are structurally similar, are often involved in electrophilic halogenation reactions with phenol .
Mode of Action
It’s likely that it participates in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon-carbon bond formation, as it’s potentially involved in SM cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, and they’re known for their mild and functional group tolerant reaction conditions .
Result of Action
Given its potential involvement in sm cross-coupling reactions, it’s likely that the compound plays a role in the formation of carbon-carbon bonds .
Safety and Hazards
Zukünftige Richtungen
The relevance of extending the studies with borinic acids in medicinal chemistry has been emphasized, with the aim of obtaining new promising drugs shortly . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVZGCMBMKIDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645243 |
Source


|
| Record name | 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-57-0 |
Source


|
| Record name | 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



